molecular formula C17H16ClN3O3S2 B2690726 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 1105200-58-5

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B2690726
CAS No.: 1105200-58-5
M. Wt: 409.9
InChI Key: GRZISUUFZAKFHO-UHFFFAOYSA-N
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Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H16ClN3O3S2 and its molecular weight is 409.9. The purity is usually 95%.
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Biological Activity

The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by research findings and data tables.

Structural Characteristics

The compound features a 1,3,4-oxadiazole ring fused with a piperidine moiety and a thiophene group. The presence of the 4-chlorophenyl sulfonyl group enhances its pharmacological potential by improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds with the oxadiazole ring have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies demonstrate that these compounds can effectively disrupt bacterial cell walls and inhibit growth through interaction with essential bacterial enzymes .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential mechanism for treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Several studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

  • Dhumal et al. (2016) reported on a series of oxadiazole derivatives showing strong antitubercular activity against Mycobacterium bovis. Molecular docking studies confirmed their binding affinity to key bacterial enzymes .
  • Paruch et al. (2020) synthesized various 1,3,4-oxadiazole derivatives and assessed their antibacterial activity against multiple strains. The most active compounds displayed MIC values comparable to standard antibiotics .

The biological activity of this compound is believed to stem from:

  • Inhibition of Enzyme Activity : The sulfonamide group may interact with enzymes critical for bacterial survival.
  • Disruption of Cellular Processes : The oxadiazole ring can participate in hydrogen bonding and other interactions that affect cellular functions.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c18-13-5-7-14(8-6-13)26(22,23)21-9-1-3-12(11-21)16-19-20-17(24-16)15-4-2-10-25-15/h2,4-8,10,12H,1,3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZISUUFZAKFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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